molecular formula C20H8N4O4S2 B6110324 6,13-Bis(1,3-thiazol-2-yl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone

6,13-Bis(1,3-thiazol-2-yl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone

Cat. No.: B6110324
M. Wt: 432.4 g/mol
InChI Key: QSKCUIUMSSMSNL-UHFFFAOYSA-N
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Description

6,13-Bis(1,3-thiazol-2-yl)-6,13-diazatetracyclo[66204,16011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone is a complex organic compound known for its unique structure and properties This compound is characterized by its tetracyclic framework, which includes thiazole and diazatetracyclo moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,13-Bis(1,3-thiazol-2-yl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,13-Bis(1,3-thiazol-2-yl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The thiazole rings can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation reactions yield oxidized derivatives, reduction reactions produce reduced forms, and substitution reactions result in various substituted derivatives with different functional groups.

Scientific Research Applications

6,13-Bis(1,3-thiazol-2-yl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or diagnostic tool.

    Industry: It is used in the development of organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices.

Mechanism of Action

The mechanism of action of 6,13-Bis(1,3-thiazol-2-yl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,13-Bis(1,3-thiazol-2-yl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone is unique due to its combination of thiazole and diazatetracyclo moieties, which impart distinct electronic and chemical properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6,13-bis(1,3-thiazol-2-yl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H8N4O4S2/c25-15-9-1-2-10-14-12(18(28)24(16(10)26)20-22-6-8-30-20)4-3-11(13(9)14)17(27)23(15)19-21-5-7-29-19/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKCUIUMSSMSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CC=C4C3=C1C(=O)N(C4=O)C5=NC=CS5)C(=O)N(C2=O)C6=NC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H8N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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